N-(2,6-difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

c-Met kinase structure-activity relationship pyridone scaffold

N-(2,6-Difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide (CAS 2034255-88-2) is a synthetic small molecule built on a 1,6-dihydropyridine-3-carboxamide core. This scaffold is central to several advanced kinase inhibitor programs, notably class II c-Met inhibitors such as BMS-777607 and BMS-794833, as well as PDK1/Aurora A dual inhibitors.

Molecular Formula C20H16F2N2O3
Molecular Weight 370.356
CAS No. 2034255-88-2
Cat. No. B2466835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
CAS2034255-88-2
Molecular FormulaC20H16F2N2O3
Molecular Weight370.356
Structural Identifiers
SMILESCOC1=CC(=O)N(C=C1C(=O)NCC2=C(C=CC=C2F)F)C3=CC=CC=C3
InChIInChI=1S/C20H16F2N2O3/c1-27-18-10-19(25)24(13-6-3-2-4-7-13)12-15(18)20(26)23-11-14-16(21)8-5-9-17(14)22/h2-10,12H,11H2,1H3,(H,23,26)
InChIKeyVVRWNIXOYUABEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide: A Scaffold-Focused Procurement Guide for Kinase Inhibitor Research


N-(2,6-Difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide (CAS 2034255-88-2) is a synthetic small molecule built on a 1,6-dihydropyridine-3-carboxamide core. This scaffold is central to several advanced kinase inhibitor programs, notably class II c-Met inhibitors such as BMS-777607 and BMS-794833, as well as PDK1/Aurora A dual inhibitors [1][2]. The compound features a 4-methoxy substituent on the pyridone ring and an unsubstituted N1-phenyl group, distinguishing it from more elaborated analogs that carry complex biaryl ether tails at the N1-position. Its 2,6-difluorobenzyl amide side chain is a recognized pharmacophore for enhancing metabolic stability and target binding in medicinal chemistry [3]. This specific substitution pattern makes the compound a valuable minimalist probe or synthetic intermediate for SAR studies, where the contribution of the N1-phenyl and 2,6-difluorobenzyl groups can be isolated without confounding effects from extended N1-substituents.

Why N-(2,6-Difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide Cannot Be Replaced by Generic Dihydropyridine Analogs


Substituting this compound with a generic dihydropyridine-3-carboxamide is not a scientifically sound strategy because minor structural variations on this scaffold produce drastic shifts in kinase selectivity and potency. In the c-Met inhibitor series, changing the pyridone 4-position substituent from methoxy to ethoxy (as in BMS-777607) alters aqueous solubility and kinase selectivity profiles, while modifications at the pyridine 3-position directly impact enzyme potency [1]. The 2,6-difluorobenzyl amide motif is specifically associated with PDK1/AurA dual inhibition, whereas a 3,4-difluorobenzyl isomer directs activity toward a different selectivity window within the same patent family [2]. Furthermore, the unsubstituted N1-phenyl group in this compound creates a distinct conformational restraint compared to the extended biaryl ether N1-substituents found in advanced leads like BMS-777607 (N1-4-fluorophenyl with an elaborate 4-position tail) [1]. These structure-activity relationships demonstrate that even single-atom changes on this scaffold can redirect target engagement. The specific evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for N-(2,6-Difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide Against Key Comparators


Scaffold Minimalism vs. Advanced c-Met Inhibitor BMS-777607: N1-Substituent Complexity Comparison

The target compound carries an unsubstituted N1-phenyl group (molecular weight 370.36 g/mol), whereas the clinical candidate BMS-777607 incorporates an N1-(4-fluorophenyl) group plus an elaborate 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl tail at the 4-position (molecular weight 512.89 g/mol) [1]. The compound 3s from She et al. (2014), which shares the same 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxamide core as the target, carries an N1-substituent of 4-((2-amino-3-iodopyridin-4-yl)oxy)-3-fluorophenyl [2]. This represents a molecular weight reduction of approximately 28% compared to 3s and 38% compared to BMS-777607, corresponding to a significantly lower number of rotatable bonds and reduced topological polar surface area. In the c-Met pyridone series, the N1-aryl substituent is a critical determinant of kinase selectivity: compound 3s achieves >5000-fold selectivity over VEGFR-2, c-Kit, and RET, a property directly attributed to its extended N1-group interactions with the Ile1145 hydrophobic pocket [2].

c-Met kinase structure-activity relationship pyridone scaffold

2,6-Difluorobenzyl vs. 3,4-Difluorobenzyl Amide: Isomeric Differentiation in the PDK1 Inhibitor Patent Space

The target compound features a 2,6-difluorobenzyl carboxamide side chain. In the PDK1/AurA dual inhibitor patent family (EP3307726A1), the exemplified compounds predominantly utilize a 3,4-difluorobenzyl group attached to the 2-oxo-1,2-dihydropyridine-3-carboxamide core [1]. For example, the lead compound MP7 (1-(3,4-difluorobenzyl)-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide) and other specifically claimed compounds such as (Z)-N-(2-((3-((1H-imidazol-5-yl)methylene)-2-oxoindolin-5-yl)amino)-2-oxoethyl)-1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide all incorporate the 3,4-difluorobenzyl isomer [1]. The 2,6-difluoro substitution pattern in the target compound places fluorine atoms at both ortho positions of the benzyl ring, which creates a distinct steric and electronic environment around the amide NH compared to the 3,4-isomer. In related benzimidazole-based HIV-1 reverse transcriptase inhibitors, the 2,6-difluorobenzyl group is a key determinant of inhibitory potency (IC50 = 200 nM for the best-in-class analog) [2]. This isomer-specific recognition suggests the 2,6-difluorobenzyl geometry may confer a different target binding profile or pharmacokinetic property compared to the 3,4-isomer, although no direct head-to-head comparison has been published for the dihydropyridine-3-carboxamide series.

PDK1 inhibitor kinase selectivity difluorobenzyl isomer

4-Methoxy Pyridone vs. 4-Ethoxy Pyridone: Substitution Impact on Solubility and Selectivity in MET Kinase Inhibitors

The target compound contains a 4-methoxy substituent on the 6-oxo-1,6-dihydropyridine ring. According to the SAR established in the discovery of BMS-777607, substitution at the pyridone 4-position directly modulates aqueous solubility and kinase selectivity within the Met kinase superfamily [1]. BMS-777607 carries a 4-ethoxy group, while the earlier lead compound 3s (She 2014) retains the 4-methoxy group and achieves an IC50 of 0.005 μM (5 nM) against c-Met with >5000-fold selectivity over VEGFR-2, c-Kit, and RET kinases [2]. The methoxy-to-ethoxy change was explicitly part of the optimization strategy that improved drug-like properties while maintaining potency, with the 4-ethoxy analog (BMS-777607, compound 10) demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration [1]. The 4-methoxy compound (target and 3s) thus represents the earlier-stage, higher-potency anchor point in this SAR continuum, with the 4-ethoxy substitution prioritized for downstream development due to superior solubility and selectivity.

kinase selectivity aqueous solubility 4-position SAR

Synthetic Tractability: A Simpler N1-Phenyl Scaffold Enables Broader Derivatization

The target compound's N1 position bears an unsubstituted phenyl ring, which is installed via a straightforward N-arylation or condensation step. In contrast, the advanced c-Met inhibitor BMS-777607 requires a multi-step synthesis to construct its N1-(4-fluorophenyl) group with the appended 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl moiety, a synthetic sequence involving at least 6-8 steps from commercially available starting materials [1]. Compound 3s similarly requires installation of an N1-4-((2-amino-3-iodopyridin-4-yl)oxy)-3-fluorophenyl group [2]. The unsubstituted N1-phenyl compound therefore offers superior synthetic tractability: fewer steps, higher overall yield potential, and greater amenability to parallel library synthesis. This is consistent with the observation that 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS 905563-70-4), the direct carboxylic acid precursor to the target compound, is a commercially available building block offered by multiple suppliers , enabling one-step amide coupling to access the target compound. The corresponding N1-(substituted phenyl) carboxylic acid precursors for BMS-777607 and compound 3s are not commercially available and require de novo synthesis.

synthetic accessibility scaffold diversification medicinal chemistry

Absence of Off-Target Liability Data: A Gap Analysis for Procurement Risk Assessment

No published selectivity profiling data (kinase panel screen, CEREP panel, hERG binding, or cytotoxicity counter-screens) exist for the target compound in the public domain. This represents a significant evidence gap compared to BMS-777607, which has been extensively profiled: Met IC50 = 3.9 nM, Ron IC50 = 1.8 nM, Tyro-3 IC50 = 4.3 nM, Axl IC50 = 1.1 nM, with demonstrated oral bioavailability and complete tumor stasis in GTL-16 xenografts [1]. BMS-794833, another comparator, has published multi-kinase profiling data showing inhibition of Met, VEGFR2, Ron, Axl, and Flt-3 with dose-dependent tumor growth inhibition in xenograft models [2]. Compound 3s has selectivity data (>5000-fold over VEGFR-2, c-Kit, RET) [3]. The absence of analogous data for the target compound means its selectivity window is unknown, which is a critical consideration for any application requiring target-specific modulation. This gap is characteristic of early-stage tool compounds or synthetic intermediates that have not yet undergone systematic biological profiling.

selectivity profiling risk assessment tool compound validation

Optimal Research and Procurement Scenarios for N-(2,6-Difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide


Medicinal Chemistry SAR Campaigns Targeting c-Met or PDK1 Kinase Inhibitor Optimization

This compound serves as a minimalist scaffold for structure-activity relationship (SAR) exploration around the dihydropyridine-3-carboxamide core. Because it lacks the extended N1-biaryl ether substituents found in advanced leads like BMS-777607 [1] and compound 3s [2], researchers can systematically probe the contribution of each substituent (N1-phenyl, 4-methoxy, 2,6-difluorobenzyl amide) without confounding polypharmacology. The commercially available carboxylic acid precursor (CAS 905563-70-4) enables rapid parallel synthesis of amide libraries for hit-to-lead optimization . Use this compound as a reference point to benchmark newly synthesized analogs where only one structural variable is modified at a time.

Synthetic Intermediate for Diversified Kinase Inhibitor Library Production

The unsubstituted N1-phenyl group is a versatile synthetic handle that can be functionalized via electrophilic aromatic substitution, cross-coupling, or N-oxide chemistry to generate diverse analogs. This contrasts with the fixed, complex N1-substituents in BMS-777607 and BMS-794833 [1]. The 2,6-difluorobenzyl amide can also be cleaved or modified to introduce alternative amide side chains. This compound is therefore well-suited as a late-stage diversification intermediate for generating compound libraries aimed at multiple kinase targets, including c-Met, PDK1, and Aurora A.

Pharmacokinetic Probe Development: Isolating the Contribution of 2,6-Difluorobenzyl to Metabolic Stability

The 2,6-difluorobenzyl group is a recognized metabolic blocking group that protects the benzylic position from CYP450-mediated oxidation. In the PDK1 inhibitor patent family (EP3307726A1), the 3,4-difluorobenzyl isomer is predominantly exemplified [1], but the 2,6-isomer remains unexplored. This compound enables head-to-head microsomal stability comparisons between 2,6-difluorobenzyl-containing and 3,4-difluorobenzyl-containing matched molecular pairs to quantify the metabolic advantage of ortho,ortho-difluoro substitution in this scaffold. Use in vitro intrinsic clearance assays (human liver microsomes, hepatocytes) to generate comparative data that informs design of metabolically stable kinase inhibitors.

Negative Control or Inactive Comparator in MET-Dependent Cellular Assays

Given the absence of published potency data for this compound, and considering that the extended N1-substituent is critical for c-Met inhibitory activity in the pyridone class [1][2], this compound (which lacks the extended N1-substituent) is predicted to have substantially reduced or absent c-Met inhibitory activity. It can therefore serve as a structurally matched negative control in cellular assays (e.g., Met-dependent GTL-16 gastric carcinoma or NCI-H1993 lung cancer proliferation assays) where BMS-777607 or compound 3s serve as positive controls. This application requires experimental validation of the compound's inactivity against c-Met prior to use.

Quote Request

Request a Quote for N-(2,6-difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.